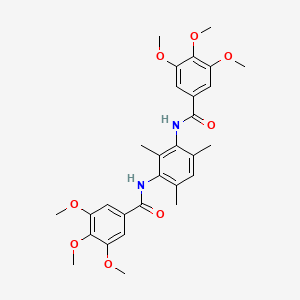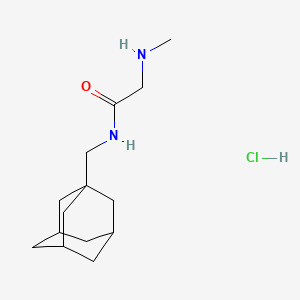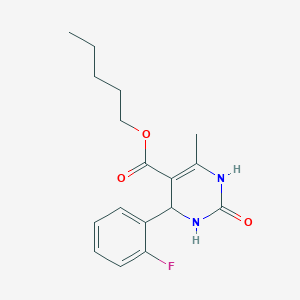![molecular formula C13H17I2NO B4921131 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol, also known as compound A, is a chemical compound that has been studied extensively in scientific research. It is a halogenated phenol derivative that has shown potential in various applications, including as an antiseptic, anesthetic, and anti-inflammatory agent. In
科学研究应用
Compound A has shown potential in various scientific research applications. It has been studied as an antiseptic agent, with research demonstrating its effectiveness against a range of microorganisms, including bacteria and fungi. It has also been studied as an anesthetic agent, with research indicating its ability to induce anesthesia in animals. Additionally, 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol A has shown anti-inflammatory properties, making it a potential treatment option for inflammatory conditions.
作用机制
The exact mechanism of action of 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol A is not fully understood, but research has provided some insights. It is believed that this compound A works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it is thought to affect the ion channels in nerve cells, leading to anesthesia. The anti-inflammatory properties of this compound A are thought to be due to its ability to inhibit the production of inflammatory molecules.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to induce anesthesia and reduce pain sensitivity. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. Additionally, research has demonstrated its effectiveness as an antiseptic agent, with studies showing its ability to kill a range of microorganisms.
实验室实验的优点和局限性
One advantage of using 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol A in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, its stability and ease of synthesis make it a viable option for large-scale experiments. However, one limitation of using this compound A is its potential toxicity. While it has been shown to be safe at low concentrations, high doses could be harmful. Researchers must take precautions to ensure the safety of themselves and their subjects when working with this this compound.
未来方向
There are several potential future directions for research on 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol A. One area of interest is its potential as a treatment for inflammatory conditions. Further research could explore its effectiveness in treating specific inflammatory diseases. Additionally, research could investigate the potential of this compound A as an anesthetic agent, with the goal of developing a safer and more effective anesthetic for use in humans. Finally, research could explore the potential of this compound A in combination with other 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenols, with the goal of developing more effective treatments for various conditions.
Conclusion:
In conclusion, this compound A is a halogenated phenol derivative that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields and purity, making it a viable option for research. While its mechanism of action is not fully understood, research has provided insights into its potential applications as an antiseptic, anesthetic, and anti-inflammatory agent. Future research could explore its potential in these areas and others, with the goal of developing more effective treatments for various conditions.
合成方法
The synthesis of 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol A involves the reaction of 2,4,6-triiodophenol with formaldehyde and N-ethyl-N-(2-methyl-2-propen-1-yl)amine. The reaction yields this compound A, which can be purified through crystallization or column chromatography. The synthesis of this compound A has been optimized to produce high yields and purity, making it a viable option for scientific research and potential applications.
属性
IUPAC Name |
2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17I2NO/c1-4-16(7-9(2)3)8-10-5-11(14)6-12(15)13(10)17/h5-6,17H,2,4,7-8H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMMAYMUDNBLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC(=C1)I)I)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)

![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
